3-(Ethoxymethyl)benzoic acid

Vue d'ensemble

Description

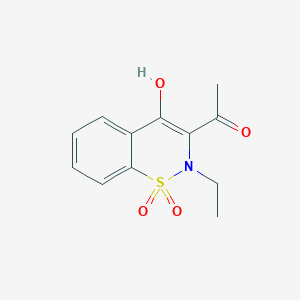

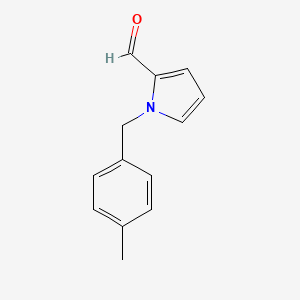

3-(Ethoxymethyl)benzoic acid is a chemical compound that is widely used in scientific experiments due to its various properties. It is functionally related to a benzoic acid . It is an ethoxybenzoic acid carrying an ethoxy substituent at position 3 .

Molecular Structure Analysis

The molecular formula of this compound is C10H12O3 . The structure of this compound includes a benzoic acid core with an ethoxymethyl group attached at the 3rd position .Applications De Recherche Scientifique

Antibacterial Activity

3-Hydroxy benzoic acid, closely related to 3-(ethoxymethyl)benzoic acid, exhibits various biological properties including antimicrobial activity. Novel derivatives synthesized from this acid have shown potential antibacterial effects, suggesting their use in developing new drug candidates for chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).

Crystal Structure and Interaction

Alkoxy-substituted benzoic acids, including derivatives like this compound, have their crystal structures extensively studied. These structures reveal details about packing arrangements and intermolecular interactions, important for understanding their chemical properties (Raffo et al., 2014).

Supramolecular Structures

Benzoic acid derivatives, including those with ethoxymethyl groups, have been developed as supramolecular tectons. These compounds form hydrogen-bonded dimers, creating networks with potential applications in crystal engineering and material science (Kohmoto et al., 2009).

Synthesis of Complex Compounds

This compound and similar compounds serve as ligands for forming metal complexes. Their ability to form O,N,O-tridentate ligands with metals like nickel and copper indicates their potential in the synthesis of complex compounds with various applications (Kudyakova et al., 2009).

Luminescent Properties

Derivatives of 4-benzyloxy benzoic acid, a related compound to this compound, are used in lanthanide coordination compounds. These compounds have been studied for their luminescent properties, influenced by electron-releasing or withdrawing substituents, relevant in material sciences and photonics (Sivakumar et al., 2010).

Mécanisme D'action

Target of Action

It is structurally similar to benzoic acid, which is known to have antimicrobial properties .

Mode of Action

Benzoic acid, a structurally similar compound, is known to interact with microbial cells, leading to their death

Biochemical Pathways

Benzoic acid is known to be involved in the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of phenolic compounds . It is possible that 3-(Ethoxymethyl)benzoic acid may affect similar pathways.

Pharmacokinetics

Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid

Result of Action

Benzoic acid is known to have antimicrobial properties, suggesting that it can inhibit the growth of certain microorganisms

Propriétés

IUPAC Name |

3-(ethoxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-7-8-4-3-5-9(6-8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTOBBBKUSLNIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)

acetic acid](/img/structure/B1318561.png)

![3-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318574.png)